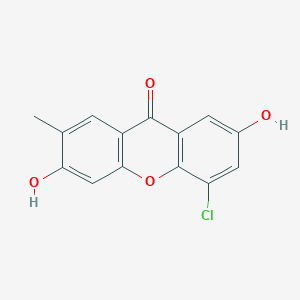
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one, can be achieved through several methods:
Classical Method: The first successful synthesis of xanthones involved heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Modified Grover, Shah, and Shah Reaction: This method uses zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times.
Microwave-Assisted Synthesis: This modern approach involves microwave heating to synthesize xanthones more efficiently.
Industrial Production Methods
Industrial production of xanthone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one involves its interaction with molecular targets and pathways within cells. It is known to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . This modulation enhances the translocation of Nrf2, leading to the activation of antioxidant and anti-inflammatory genes.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1,8-dihydroxy-4-methoxy-3-methyl-9H-xanthen-9-one: Another xanthone derivative with similar structural features but different substituents.
6,9,10-Trihydroxy-3,3-dimethyl-5-(2-methylbut-3-en-2-yl)-3H,7H-pyrano[2,3-c]xanthen-7-one: A xanthone derivative with notable anti-cancer activity.
Uniqueness
5-Chloro-3,7-dihydroxy-2-methyl-9H-xanthen-9-one is unique due to its specific combination of chlorine, hydroxyl, and methyl groups, which confer distinct chemical properties and biological activities. Its ability to modulate the Nrf2 pathway sets it apart from other xanthone derivatives, making it a promising candidate for further research and development.
Propiedades
Número CAS |
61234-56-8 |
|---|---|
Fórmula molecular |
C14H9ClO4 |
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
5-chloro-3,7-dihydroxy-2-methylxanthen-9-one |
InChI |
InChI=1S/C14H9ClO4/c1-6-2-8-12(5-11(6)17)19-14-9(13(8)18)3-7(16)4-10(14)15/h2-5,16-17H,1H3 |
Clave InChI |
RFWUTPSRQKCERF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


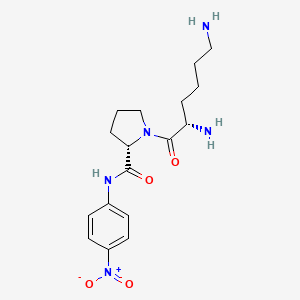
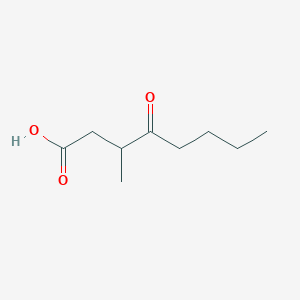
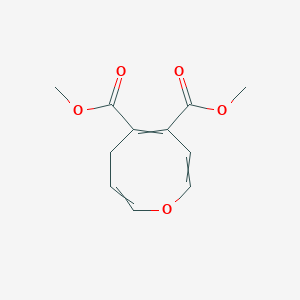
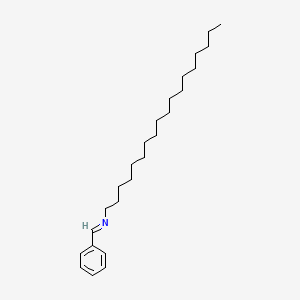

![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)




![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
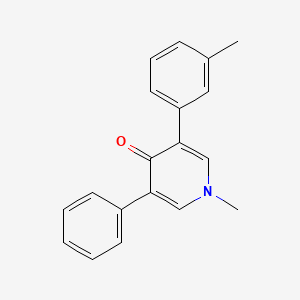
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

